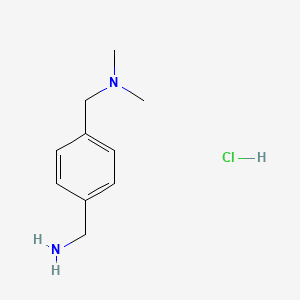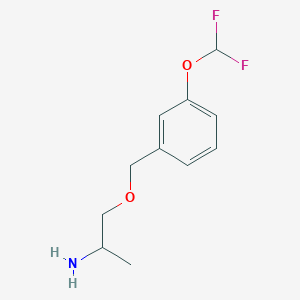
4-氟哌啶
描述
4-Fluoropiperidine is an organic compound with the molecular formula C5H10FN. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
科学研究应用
4-Fluoropiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
4-Fluoropiperidine is a small molecule that is experimentally used in drug discovery It is known that fluorinated compounds often target proteins involved in various cellular processes .
Mode of Action
Fluorinated compounds are known to interact with their targets through various mechanisms, such as charge-dipole interactions and hyperconjugation . These interactions can lead to changes in the conformational behavior of the targets, potentially affecting their function .
Biochemical Pathways
Fluorinated compounds are known to influence various cellular pathways due to their unique properties .
Pharmacokinetics
The introduction of fluorine atoms into molecules is a common strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy can increase metabolic stability, and the electronic effects of fluorine can allow for modification of critical properties such as the pKa .
Result of Action
The introduction of fluorine into molecules can lead to more rigid structures, which enable the stabilization of well-defined conformations . This could potentially affect the function of the target proteins and result in various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoropiperidine. For instance, solvent polarity can play a major role in the conformational behavior of fluorinated compounds . .
生化分析
Biochemical Properties
The high C-F bond energy increases metabolic stability . The electronic effects of fluorine allow for modification of critical properties such as the pKa .
Cellular Effects
Fluorinated compounds are known to have unique properties that can influence cell function .
Molecular Mechanism
It is known that the conformational behavior of fluorinated compounds can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion .
Temporal Effects in Laboratory Settings
The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .
Metabolic Pathways
The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .
Industrial Production Methods: Industrial production of 4-Fluoropiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity 4-Fluoropiperidine .
化学反应分析
Types of Reactions: 4-Fluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of 4-Fluoropiperidine can lead to the formation of piperidine or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted piperidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of piperidine or other reduced products.
相似化合物的比较
4-Fluoropyridine: A fluorinated derivative of pyridine with similar electronic properties.
4-Fluorobenzylpiperidine: A benzyl-substituted fluorinated piperidine with distinct pharmacological properties.
3-Fluoropiperidine: A positional isomer with the fluorine atom at the third position.
Uniqueness: 4-Fluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. The axial orientation of the fluorine atom in 4-Fluoropiperidine can lead to more rigid structures, enhancing its stability and binding interactions in biological systems .
属性
IUPAC Name |
4-fluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLOOKBLTTXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999438 | |
| Record name | 4-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78197-27-0 | |
| Record name | 4-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?
A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []
Q2: How can 4-fluoropiperidines be synthesized?
A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:
- Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []
- Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []
- Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []
Q3: Are there specific examples where 4-fluoropiperidine has been incorporated into biologically active molecules?
A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating 4-fluoropiperidine, demonstrating its potential in drug discovery:
- T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a 4-fluoropiperidine moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []
- 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to 4-fluoropiperidine and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []
Q4: What are the potential risks associated with the use of 4-fluoropiperidine derivatives as therapeutic agents?
A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:
- Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []
- Structure-Toxicity Relationship: Understanding the relationship between the structure of 4-fluoropiperidine derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)
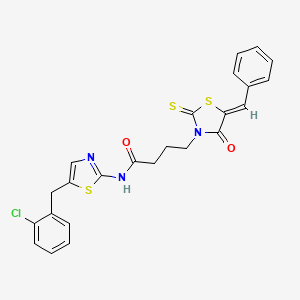
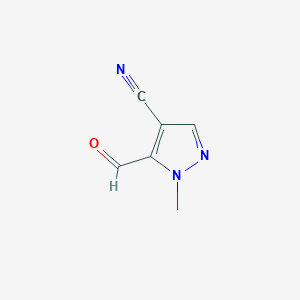


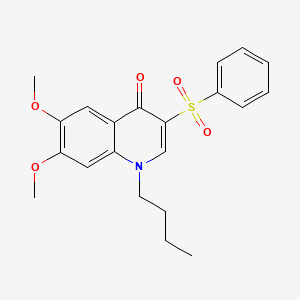
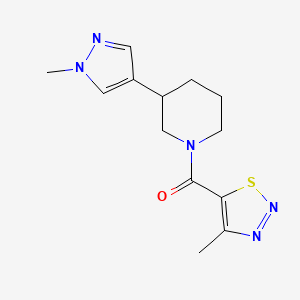
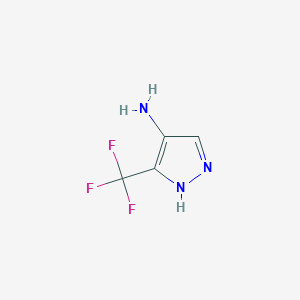
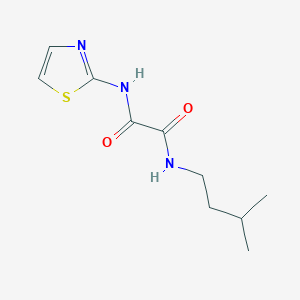
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis-](/img/structure/B2509391.png)
